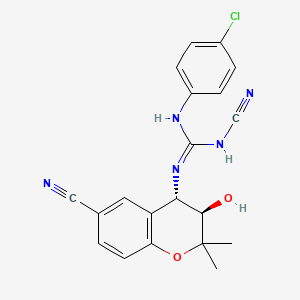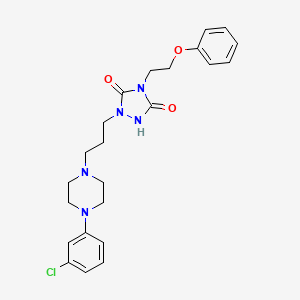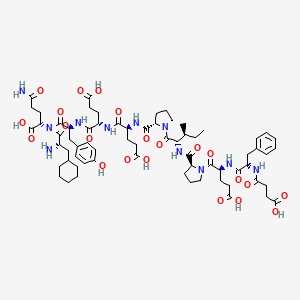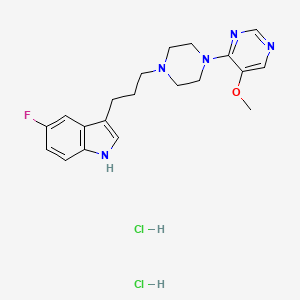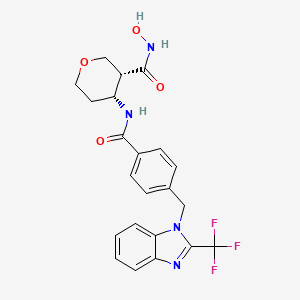
BMS-566394
Vue d'ensemble
Description
Le BMS-566394 est un inhibiteur puissant de l'enzyme de conversion du facteur de nécrose tumorale α (TNF-α) (TACE). Ce composé contribue à réduire la production de TNF-α, ce qui atténue l'inflammation et les maladies immunitaires. Il est principalement utilisé dans l'étude des maladies inflammatoires et auto-immunes .
Applications De Recherche Scientifique
Le BMS-566394 a une large gamme d'applications en recherche scientifique, notamment :
Médecine : Étudié pour son utilisation potentielle dans le traitement des maladies inflammatoires et auto-immunes.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de l'enzyme de conversion du facteur de nécrose tumorale α (TACE). Cette enzyme est responsable de la production de TNF-α, une cytokine impliquée dans l'inflammation et les réponses immunitaires. En inhibant la TACE, le this compound réduit la production de TNF-α, ce qui atténue l'inflammation et les maladies immunitaires .
Mécanisme D'action
Target of Action
The primary target of this compound is the TNF-α converting enzyme (TACE) . TACE, also known as ADAM17, is a membrane-bound enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immunity, and cancer.
Mode of Action
This compound acts as a potent and highly selective inhibitor of TACE . By inhibiting TACE, this compound can effectively regulate the activities of this enzyme, thereby influencing the processes it controls.
Pharmacokinetics
Studies have shown that this compound exists in two forms: anhydrate and dihydrate . The anhydrate form of this compound was found to be readily transformed into the more stable dihydrate form in aqueous suspension . The kinetic solubility and intrinsic dissolution rate of the anhydrate were approximately fourfold that of the dihydrate . These findings suggest that the bioavailability of this compound may be influenced by its physical form and the presence of water.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation of this compound from anhydrate to dihydrate form is affected by the presence of water . Moreover, the addition of cellulose ether polymers (HPC, HPMC, MC) was found to inhibit this transformation in aqueous suspensions , suggesting that the presence of certain additives can also influence the stability of this compound.
Analyse Biochimique
Biochemical Properties
BMS-566394 interacts with the TNF-α converting enzyme, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of TNF-α, a cytokine involved in systemic inflammation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, preventing it from catalyzing the conversion of pro-TNF-α to its active form .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By reducing the production of TNF-α, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the reduction of TNF-α can lead to decreased activation of the NF-κB pathway, a key signaling pathway involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the TNF-α converting enzyme, thereby inhibiting the enzyme’s activity . This prevents the conversion of pro-TNF-α to its active form, leading to a reduction in the levels of TNF-α. This can result in changes in gene expression related to inflammation and immune response .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has a stable effect on the inhibition of the TNF-α converting enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of TNF-α It interacts with the TNF-α converting enzyme, a key enzyme in this pathway
Transport and Distribution
It is known that this compound can effectively reach the active site of the TNF-α converting enzyme , but the specific transporters or binding proteins involved in this process are not yet identified.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du BMS-566394 implique plusieurs étapes, notamment la préparation d'intermédiaires et leurs réactions ultérieures. Une méthode consiste à utiliser le méthanol et le chlorure de méthylène comme solvants, le solvant étant éliminé sous vide à 40 °C à l'aide d'un évaporateur rotatif .
Méthodes de production industrielle
Pour la production industrielle, le this compound est généralement synthétisé en grande quantité. Le processus implique la préparation de la forme anhydre, qui est ensuite transformée en forme dihydratée plus stable en suspension aqueuse. L'ajout de polymères d'éther de cellulose (tels que l'hydroxypropylcellulose, l'hydroxypropylméthylcellulose et la méthylcellulose) inhibe la transformation de l'anhydre en dihydrate .
Analyse Des Réactions Chimiques
Types de réactions
Le BMS-566394 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants, des agents réducteurs et divers solvants. Les conditions de ces réactions varient en fonction du résultat souhaité. Par exemple, la transformation de la forme anhydre en forme dihydratée est surveillée à l'aide de la calorimétrie différentielle à balayage, de la diffraction des rayons X sur poudre et de la microscopie à lumière polarisée .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent ses formes anhydre et dihydratée. La forme anhydre est plus soluble et a un taux de dissolution intrinsèque plus élevé que la forme dihydratée .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au BMS-566394 comprennent :
TAPI-1 : Un autre inhibiteur de la TACE utilisé dans l'étude des maladies inflammatoires.
Marimastat : Un inhibiteur de la métalloprotéinase matricielle à large spectre ayant une activité contre la TACE.
Doxycycline : Un antibiotique ayant des effets inhibiteurs sur la TACE.
Unicité du this compound
Le this compound est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur de la TACE. Il a été démontré qu'il réduisait efficacement la production de TNF-α, ce qui en fait un outil précieux dans l'étude des maladies inflammatoires et auto-immunes .
Propriétés
IUPAC Name |
(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


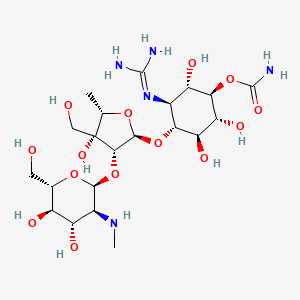
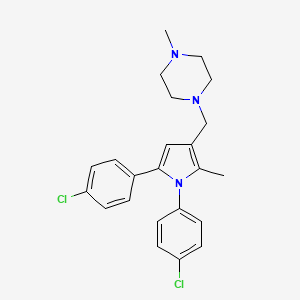
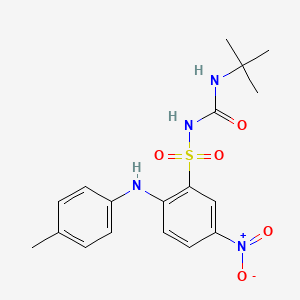
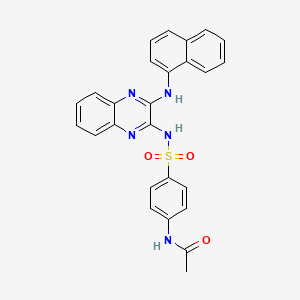
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)
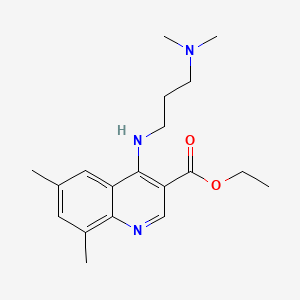

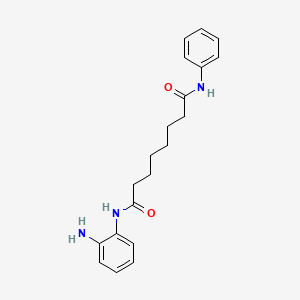
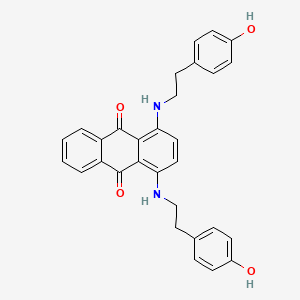
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
